2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Description
2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-13-6-8(5-10(18)16(13)22)14-9(7-19)17(20)24-12-4-2-3-11(21)15(12)14/h5-6,14,22H,2-4,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHGNWPKQZPIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction mixture is then refluxed in ethanol, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. The compound may also inhibit certain signaling pathways that are essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-4H-indolo[7,6-b]pyran
- 2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-cyano-7-methyl-4H-pyrrolo[2,3-h]chromene
Uniqueness
Compared to similar compounds, 2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the bromo, hydroxy, and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
